REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].[NH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][C:7]=1[Cl:14]>O>[Cl:14][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:6]=1[N:5]=[C:1]=[S:2])[C:10]#[N:11]
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Name
|
|
Quantity
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2 mL
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Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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NC1=C(C=C(C#N)C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×25 mL)
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Type
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WASH
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Details
|
Combined organic phase was washed with brine (1×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=CC1N=C=S
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |